molecular formula C20H19BrN2O2S B2552636 2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(4-isopropylphenyl)acetamide CAS No. 1223975-74-3

2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(4-isopropylphenyl)acetamide

Cat. No.: B2552636
CAS No.: 1223975-74-3
M. Wt: 431.35
InChI Key: SXRYJCCFDDEQJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a central acetamide scaffold substituted with a 4-isopropylphenyl group and a thioether-linked 5-(3-bromophenyl)oxazol-2-yl moiety. The 3-bromophenyl group introduces steric bulk and electron-withdrawing effects, while the oxazole ring contributes to π-π stacking interactions. Structural characterization via IR, NMR, and MS would align with methods described for analogous compounds in and .

Properties

IUPAC Name

2-[[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O2S/c1-13(2)14-6-8-17(9-7-14)23-19(24)12-26-20-22-11-18(25-20)15-4-3-5-16(21)10-15/h3-11,13H,12H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXRYJCCFDDEQJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(O2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(4-isopropylphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the oxazole ring: This can be achieved through the cyclization of a suitable precursor, such as an α-haloketone with an amide.

    Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring, which can be done using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Thioether formation: The oxazole derivative can be reacted with a thiol compound to introduce the thioether linkage.

    Acetamide formation: Finally, the acetamide group can be introduced through an acylation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thioether group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions could target the oxazole ring or the bromophenyl group, potentially leading to dehalogenation or ring opening.

    Substitution: The bromophenyl group is a site for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dehalogenated products or ring-opened derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of biological pathways and interactions due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(4-isopropylphenyl)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related compounds, focusing on heterocyclic cores, substituents, and biological activities.

Compound Name / ID Core Structure Key Substituents Biological Activity / Physicochemical Properties Source Evidence
Target Compound Oxazole-thioacetamide 3-Bromophenyl, 4-isopropylphenyl Pending experimental data (Hypothesized cytotoxicity) N/A
N-(Tert-butyl)-4–(2-((5-chlorobenzo[d]oxazol-2-yl)thio)acetamido)benzamide (12e) Benzooxazole-thioacetamide 5-Chloro, tert-butyl IC₅₀: 8.2 µM (HepG2); ↑BAX, ↓Bcl-2, Caspase-3 activation
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) Thiadiazole-thioacetamide 4-Chlorobenzyl, isopropylphenoxy Melting point: 132–134°C; Yield: 74%
2-[5-(Furan-2-ylmethylene)-2,4-dioxothiazolidin-3-yl]-N-(4-isopropylphenyl)acetamide (5e) Thiazolidinedione Furan-2-ylmethylene, 4-isopropylphenyl Anticancer activity (In silico docking and ADMET studies)
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide Pyridazinone 4-Methoxybenzyl, 4-bromophenyl FPR2 agonist; activates calcium mobilization in neutrophils
2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide Phenylacetamide 4-Bromophenyl, 2-methoxyphenyl Structural analog to benzylpenicillin; antimicrobial potential

Key Comparative Insights

Heterocyclic Core Influence: The target compound’s oxazole core (vs. thiadiazole in 5e or pyridazinone in ) may enhance π-π interactions in receptor binding but reduce metabolic stability compared to saturated heterocycles. Thiazolidinedione derivatives (e.g., compound 5e in ) exhibit distinct hydrogen-bonding capacity due to the dione moiety, unlike the oxazole’s aromatic nitrogen.

The 4-isopropylphenyl group (shared with compound 5e in ) enhances lipophilicity, which may improve blood-brain barrier penetration compared to polar substituents like methoxy ( ).

Biological Activity: Benzooxazole-thioacetamides (e.g., 12e ) show potent cytotoxicity (IC₅₀: 8.2 µM) via apoptosis induction (↑BAX, ↓Bcl-2). The target compound’s bromophenyl group may further enhance pro-apoptotic effects due to greater halogen size. Pyridazinone derivatives ( ) target FPR2 receptors, suggesting the acetamide scaffold’s versatility in divergent pathways. The oxazole core in the target compound may shift receptor specificity.

Physicochemical Properties: Thiadiazole derivatives (e.g., 5e ) exhibit moderate melting points (132–134°C), while the target compound’s bulkier substituents may elevate its melting point, reducing solubility.

Contradictions and Gaps

  • highlights cytotoxicity in benzooxazole derivatives, but the target compound’s bromine substitution may alter toxicity thresholds.
  • The 4-isopropylphenyl group’s role in neurological activity ( ) contrasts with its use in anticancer scaffolds ( ), underscoring substituent-dependent bioactivity.

Biological Activity

The compound 2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(4-isopropylphenyl)acetamide is a member of the oxazole derivatives, which are known for their diverse biological activities. This article explores its biological activity, synthesis, mechanism of action, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

The molecular formula for this compound is C19H20BrN3O2SC_{19}H_{20}BrN_3O_2S with a molecular weight of approximately 431.3 g/mol . The structure includes:

  • An oxazole ring , which contributes to its biological activity.
  • A bromophenyl group , enhancing its reactivity.
  • A thioether linkage , which may influence its binding properties.

Synthesis

The synthesis of 2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(4-isopropylphenyl)acetamide typically involves several steps:

  • Formation of the Oxazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Bromination : The introduction of the bromophenyl group is performed using brominating agents.
  • Thioether Formation : The thioether linkage is formed through reactions with thiol compounds under basic conditions.

Biological Activity

Research indicates that compounds similar to 2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(4-isopropylphenyl)acetamide exhibit significant biological activities, particularly as inhibitors of various enzymes involved in metabolic pathways.

Antimicrobial Activity

Oxazole derivatives have shown promising antimicrobial properties. For instance, studies demonstrate that certain oxazole-containing compounds inhibit the growth of various pathogens by targeting critical enzymes involved in nucleotide synthesis, such as inosine monophosphate dehydrogenase (IMPDH) .

Anti-inflammatory and Analgesic Effects

Similar compounds have demonstrated anti-inflammatory and analgesic activities. For example, oxazolone derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response . In a study involving writhing tests and hot plate assays, certain oxazolones exhibited significant analgesic effects, suggesting potential therapeutic uses in pain management .

The mechanism of action for 2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(4-isopropylphenyl)acetamide likely involves:

  • Enzyme Inhibition : The compound may bind to specific enzymes through hydrogen bonding and hydrophobic interactions, leading to conformational changes that inhibit their activity.
  • Receptor Modulation : The unique structural features allow it to interact with various receptors, potentially modulating their functions.

Research Findings and Case Studies

StudyFindings
Study on IMPDH InhibitionCompounds with oxazole moieties showed significant inhibition of IMPDH, indicating potential as antimicrobial agents.
Analgesic Activity AssessmentOxazolone derivatives demonstrated effective pain relief in animal models through COX inhibition.
Toxicity EvaluationAcute toxicity studies revealed low toxicity profiles for several oxazole derivatives, supporting their safety for further development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.